Ethyl 1-cyclopentyl-1H-benzo[d]imidazole-5-carboxylate
Overview
Description
Ethyl 1-cyclopentyl-1H-benzo[d]imidazole-5-carboxylate is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety possessing three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Scientific Research Applications
1. Structural Characterization and Theoretical Analysis
The compound has been characterized using spectroscopic methods and X-ray diffraction. Theoretical optimization of its structure was carried out, highlighting C–H…π intermolecular interactions and crystal packing via 3D energy frameworks analysis. The band gap energy of the molecule, a crucial parameter in material science, was calculated to be 4.36 eV, indicating potential applications in electronic materials (Madan Kumar et al., 2020).
2. Synthesis Methods
The compound has been synthesized using efficient one-pot methods. These methods are important in reducing steps and increasing yield, crucial for potential industrial applications. For instance, one study described a synthesis method using sodium dithionite as a reductive cyclizing agent in DMSO medium (Kumar et al., 2020).
3. Pharmaceutical Research
While excluding direct drug use and dosage information, it's worth noting that derivatives of this compound have been explored in pharmaceutical research for potential anticancer properties. This indicates a broader interest in its chemical class for therapeutic applications (Kumar et al., 2020).
4. Application in Material Science
The compound's electronic properties, such as band gap energy, suggest its potential utility in material science, especially in electronic and photonic applications. The molecular structure's optimization and solid-state studies offer insights into its stability and suitability in these fields (Madan Kumar et al., 2020).
Future Directions
The future directions for research on Ethyl 1-cyclopentyl-1H-benzo[d]imidazole-5-carboxylate could include further exploration of its synthesis, chemical reactions, and potential biological activities. Given the wide range of activities exhibited by imidazole derivatives, this compound may have potential applications in the development of new drugs .
Properties
IUPAC Name |
ethyl 1-cyclopentylbenzimidazole-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-2-19-15(18)11-7-8-14-13(9-11)16-10-17(14)12-5-3-4-6-12/h7-10,12H,2-6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXUPHZIADKDKRT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N(C=N2)C3CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601175199 | |
Record name | 1H-Benzimidazole-5-carboxylic acid, 1-cyclopentyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601175199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1845690-60-9 | |
Record name | 1H-Benzimidazole-5-carboxylic acid, 1-cyclopentyl-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1845690-60-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Benzimidazole-5-carboxylic acid, 1-cyclopentyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601175199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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